REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH3:10])=[C:6]([OH:8])[CH:7]=1.[CH2:11]1[CH2:16][C:14](=[O:15])[CH:13](Cl)[CH2:12]1.C(=O)([O-])[O-].[K+].[K+].CN(C=O)C>O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH3:10])=[C:6]([O:8][CH:13]2[CH2:12][CH2:11][CH2:16][C:14]2=[O:15])[CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
6.31 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)O)OC
|
Name
|
|
Quantity
|
6.9 mL
|
Type
|
reactant
|
Smiles
|
C1CC(C(=O)C1)Cl
|
Name
|
|
Quantity
|
9.57 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
63 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C1CC(C(=O)C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 90° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring at 90° C. for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
for cooling
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ether
|
Type
|
WASH
|
Details
|
The organic, layer was washed with a 1N aqueous solution of sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with a saturated saline, and dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent, was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (silica gel, hexane:ethyl acetate=2:1)
|
Type
|
CUSTOM
|
Details
|
to give Compound IIl-a (11.8 g, 99%) as an oily substance
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C=C1)OC)OC1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |